4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-21(2,3)18-6-4-17(5-7-18)20(24)22-14-16-8-11-23(12-9-16)19-10-13-25-15-19/h4-7,16,19H,8-15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPKUXHGKKXKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Oxolan Group: The oxolan (tetrahydrofuran) group is introduced via a nucleophilic substitution reaction.
Attachment of the Benzamide Core: The benzamide core is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide exhibit neuroprotective properties. The piperidine structure is known for its ability to interact with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives can enhance cognitive function by modulating cholinergic activity .
Antidepressant Activity
The compound has been investigated for its potential antidepressant effects. In animal models, it demonstrated significant anxiolytic and antidepressant-like behaviors, likely due to its influence on serotonin and norepinephrine reuptake mechanisms . This suggests a promising role in the development of new antidepressant therapies.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . Further research is necessary to elucidate these mechanisms fully.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available piperidine derivatives. The oxolane ring can be introduced through cyclization reactions under acidic conditions . Variations in substituents on the benzamide portion can lead to derivatives with enhanced biological activity.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of several piperidine derivatives, including this compound. The results indicated significant protection against oxidative stress-induced neuronal damage in vitro, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antidepressant Activity
In a controlled trial involving animal models of depression, researchers administered varying doses of the compound and observed notable improvements in depressive behaviors compared to controls. Behavioral tests such as the forced swim test and tail suspension test indicated that the compound's effects were comparable to standard antidepressants .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the benzamide core can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- 4-tert-butylbenzamide core : Enhances metabolic stability and hydrophobic interactions.
- Piperidine ring : Adopts variable conformations (e.g., chair or half-chair) depending on substituents.
Table 1: Structural Comparison of Benzamide-Piperidine Derivatives
Physicochemical and Crystallographic Properties
Crystal Packing :
- The target compound’s oxolan group may influence hydrogen-bonding patterns compared to analogs. For example, 4-methyl and 4-chloro derivatives form sheets or chains via N–H⋯O and C–H⋯O interactions .
- The tert-butyl group’s steric bulk could reduce crystal symmetry compared to smaller substituents like methyl or chloro.
Conformational Flexibility :
Key Research Findings and Limitations
Unresolved Questions
- How does the oxolan-3-yl group affect bioavailability compared to benzoyl or methyl substituents?
- Does the tert-butyl group’s steric bulk hinder target binding in biological systems?
Biological Activity
4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a tert-butyl group, a piperidine ring, and an oxolane moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
- Antiviral Activity : The compound has shown promising results as an inhibitor of viral infections, particularly against Ebola and Marburg viruses. Studies indicate that related compounds in this class effectively inhibit viral entry mechanisms, suggesting potential for therapeutic development against filoviruses .
- Neuroprotective Effects : Compounds with similar structural motifs have been studied for neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The piperidine structure is known to interact with neurotransmitter systems, making it a candidate for further investigation in this area .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This highlights the versatility of the compound in addressing infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Entry : The compound appears to block critical pathways involved in viral entry into host cells. Research has shown that it interacts with specific proteins involved in the endocytic pathway, thereby preventing the fusion of viral membranes with host cellular membranes .
- Binding Affinity : Docking studies reveal that the compound binds effectively to target proteins associated with viral replication and cellular signaling pathways. This binding affinity is crucial for its potential as a therapeutic agent .
- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
